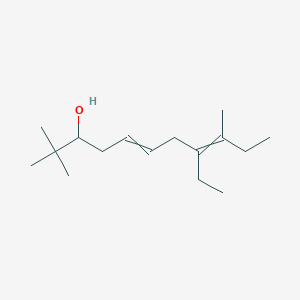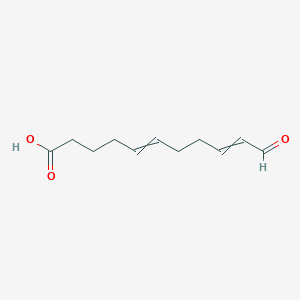
11-Oxoundeca-5,9-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Oxoundeca-5,9-dienoic acid is a medium-chain fatty acid with the molecular formula C11H16O3. It is characterized by the presence of a conjugated diene system and a terminal oxo group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxoundeca-5,9-dienoic acid typically involves the following steps:
Starting Material: The synthesis begins with an appropriate precursor, such as undecenoic acid.
Oxidation: The precursor undergoes oxidation to introduce the oxo group at the terminal position. Common oxidizing agents include potassium permanganate or chromium trioxide.
Diene Formation: The introduction of the conjugated diene system is achieved through a series of dehydrogenation reactions. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate this process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and dehydrogenation processes. Continuous flow reactors and advanced catalytic systems are employed to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
11-Oxoundeca-5,9-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The diene system allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Substituted dienes, halogenated compounds.
Aplicaciones Científicas De Investigación
11-Oxoundeca-5,9-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 11-Oxoundeca-5,9-dienoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as oxidoreductases and receptors involved in fatty acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
11-Oxoundeca-5,8-dienoic acid: Another medium-chain fatty acid with a similar structure but differing in the position of the double bonds.
Dienedioic acid: A useful diene building block with applications in organic synthesis.
Uniqueness
11-Oxoundeca-5,9-dienoic acid is unique due to its specific conjugated diene system and terminal oxo group, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
840524-30-3 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
11-oxoundeca-5,9-dienoic acid |
InChI |
InChI=1S/C11H16O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1,3,6,8,10H,2,4-5,7,9H2,(H,13,14) |
Clave InChI |
LPCLISDRKJOFGY-UHFFFAOYSA-N |
SMILES canónico |
C(CC=CCCC=CC=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Methanesulfinyl)prop-1-en-2-yl]benzene](/img/structure/B14199649.png)
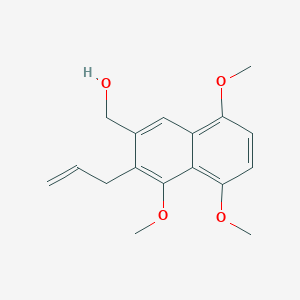
![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)
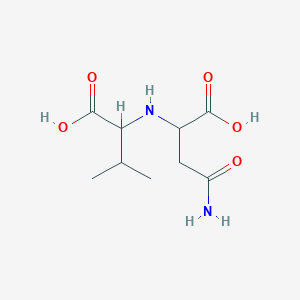

propanedinitrile](/img/structure/B14199672.png)
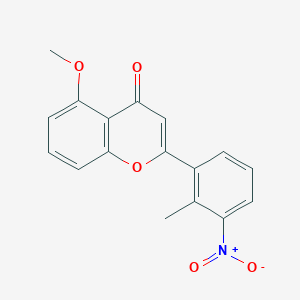
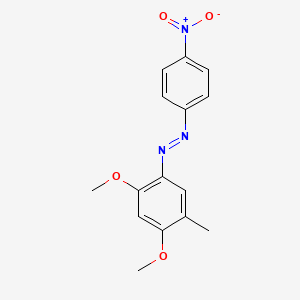
![{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol](/img/structure/B14199690.png)
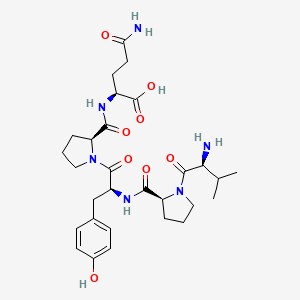
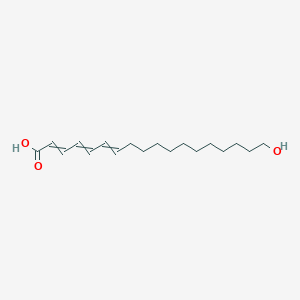
![Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate](/img/structure/B14199725.png)
